Antibiotic DC 107

Descripción general

Descripción

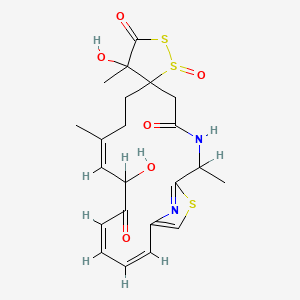

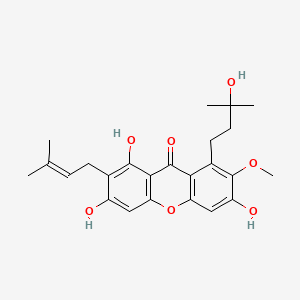

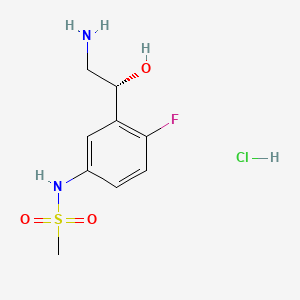

DC 107 is a novel antitumor antibiotic produced by a Streptomyces species . It was isolated from a soil sample collected in Natori-shi, Miyagi, Japan . The molecular formula of DC 107 is C22H26N2O6S3 . It exhibits a broad antimicrobial activity against Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The production of DC 107 involves a fermentation process . The producing organism was isolated from soil and classified as Streptomyces sp . The seed medium contained glucose, soluble starch, Bacto-tryptone, yeast extract, beef extract, and CaCO3 . The fermentation process was carried out in a jar fermentor at 28°C . The culture liquor was filtered and the filtrate was applied to a column of Diaion HP-20 . The active fractions were combined, diluted with deionized water, and then applied to a column of Diaion HP20ss . The active eluate was concentrated, extracted with EtOAc at pH 4.0, and concentrated to dryness .Molecular Structure Analysis

The molecular structure of DC 107 was determined using various spectroscopic techniques . The IR spectrum and the ^1H NMR spectrum of DC 107 were reported . The elemental analysis of DC 107 was also performed . The high-resolution fast atom bombardment mass spectroscopy (HRFAB-MS) gave a m/z value of 511.1004 (M++l) (calculated for C22H27N2O6S3: 511.1031) .Chemical Reactions Analysis

The chemical reactions involved in the production of DC 107 are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

DC 107 is a white-needled crystal . It has a melting point of 155°C (dec) . It is readily soluble in MeOH, EtOAc, CHCl3, DMSO but insoluble in H2O and n-hexane . It has a UV max at 211 nm (e) and 322 nm (e) . Its specific rotation [α]D25 is -140° (c 0.1, MeOH) .Safety And Hazards

Direcciones Futuras

While the future directions for DC 107 are not explicitly mentioned in the available literature, the field of antibiotic research is moving towards the development of antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . This could potentially be a future direction for DC 107, given its broad antimicrobial activity .

Propiedades

IUPAC Name |

(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTRILQJTPJGNK-GZTIPBDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=NC(=CS2)/C=C\C=C/C(=O)C(/C=C(\CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antibiotic DC 107 | |

CAS RN |

120500-15-4 | |

| Record name | Leinamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120500154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674621.png)

![2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B1674624.png)

![1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B1674642.png)